2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile
Description
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile (CAS: 59167-65-6) is a benzonitrile derivative with a hydroxymethylphenoxy substituent. Its molecular formula is C₁₄H₁₁NO₂, and it has a molecular weight of 225.25 g/mol . The compound features a benzonitrile core (a benzene ring with a nitrile group) linked via an ether bridge to a hydroxymethyl-substituted benzene ring. The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capability, influencing its physical and chemical properties.
Its structural uniqueness lies in the combination of a nitrile group (electron-withdrawing) and a hydroxymethylphenoxy group (polar, protic), which distinguishes it from simpler benzonitriles.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJBTJQWREABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376900 | |
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59167-65-6 | |
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile typically involves the reaction of 2-(hydroxymethyl)phenol with 2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Formation of 2-[2-(carboxyphenoxy)]benzenecarbonitrile or 2-[2-(formylphenoxy)]benzenecarbonitrile.
Reduction: Formation of 2-[2-(hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of substituted derivatives like 2-[2-(hydroxymethyl)phenoxy]-4-bromobenzenecarbonitrile.
Scientific Research Applications
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the benzenecarbonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Substituent Effects: Hydroxymethyl vs. Methoxy
The most direct structural analog is 2-(4-Methoxyphenoxy)benzenecarbonitrile (CAS: 171771-88-3), which shares the same molecular formula (C₁₄H₁₁NO₂) and weight (225.25 g/mol) but replaces the hydroxymethyl group with a methoxy (-OCH₃) group . Key differences include:
- Electronic Effects : Methoxy is electron-donating via resonance, while nitrile is electron-withdrawing. The hydroxymethyl group’s inductive electron-withdrawing effect may further polarize the aromatic system, altering reactivity in electrophilic substitution reactions.
Comparison with Vinyl-Substituted Benzonitriles
This compound has a melting point of 107–108°C and was synthesized using o-tolunitrile and p-anisaldehyde . The vinyl group introduces rigidity and conjugation, which may:
- Increase thermal stability compared to the ether-linked target compound.
- Alter electronic properties, as the conjugated system could enhance UV absorption or fluorescence.
Heterocyclic Analogs: Benzothiophene Derivatives
3-[(2-Methylbenzyl)oxy]-1-benzothiophene-2-carbonitrile (CAS: 320422-52-4) replaces one benzene ring with a benzothiophene system. Key distinctions include:
Pharmacologically Active Benzonitriles
Its structure includes an indole moiety and a chiral hydroxypropoxy chain, highlighting how benzonitriles can serve as scaffolds for complex pharmaceuticals . Unlike the target compound, Bucindolol’s pharmacological activity derives from its ability to interact with adrenergic receptors, demonstrating the versatility of benzonitrile derivatives in drug design.
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties of Selected Benzonitrile Derivatives
Table 2: Functional Group Impact on Properties
Discussion of Thermal and Chemical Stability
highlights that odd-numbered aliphatic chains in benzyl alcohols reduce melting points due to repulsive H···H interactions in crystal packing .
Biological Activity
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is a compound characterized by its unique structural features, including a hydroxymethyl group and a benzenecarbonitrile moiety. These functional groups confer distinct chemical reactivity and biological activity, making this compound a subject of interest in various scientific fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 225.26 g/mol. The presence of both the hydroxymethyl (-CHOH) and nitrile (-C≡N) groups allows for diverse chemical interactions, enhancing its potential biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Interactions : The hydroxymethyl group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways.
- Receptor Binding : The compound may also engage with receptor sites, altering physiological responses. The phenoxy group facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with early results indicating possible efficacy against certain cancer cell lines.
- Enzyme-Substrate Interactions : The compound has been employed in studies exploring enzyme-substrate interactions, providing insights into enzymatic mechanisms and potential drug design.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Enzyme Modulation : In a study examining enzyme kinetics, the compound was found to enhance the activity of certain enzymes involved in metabolic pathways, suggesting its role as a potential co-factor or activator.
- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death), indicating its potential as an anticancer agent.
- Inflammatory Response Analysis : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, supporting its application in inflammatory disease management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
